MFCD18322432
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Overview
Description
It has the molecular formula C14H9F3O4 and a molecular weight of 298.20 g/mol . This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties.
Preparation Methods
The preparation of 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid involves several synthetic routes. One common method includes the reaction of 4-trifluoromethoxybenzaldehyde with a suitable phenol derivative under specific conditions to form the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar compounds to 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid include other hydroxybenzoic acids and trifluoromethoxy-substituted aromatic compounds. Compared to these, 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds include:
- 4-Hydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
- 4-Trifluoromethoxybenzoic acid .
Properties
IUPAC Name |
3-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(18)6-9/h1-7,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYQGKSQYCEYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691790 |
Source
|
Record name | 5-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-57-4 |
Source
|
Record name | 5-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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